REACTION_CXSMILES
|
C1(=O)N([CH:6]([CH2:10][CH2:11][CH2:12][CH2:13][NH:14][C:15](=[O:25])[CH2:16][CH2:17][N:18]2[C:22](=[O:23])[CH:21]=[CH:20][C:19]2=[O:24])[C:7]([O-:9])=[O:8])C(=O)CC1>OP([O-])(O)=O.OP([O-])([O-])=O.[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+].CS(C)=O>[CH2:21]1[C:22](=[O:23])[N:18]([O:9][C:7]([CH2:6][CH2:10][CH2:11][CH2:12][CH2:13][NH:14][C:15]([CH2:16][CH2:17][N:18]2[C:19](=[O:24])[CH:20]=[CH:21][C:22]2=[O:23])=[O:25])=[O:8])[C:19](=[O:24])[CH2:20]1 |f:1.2.3.4.5.6.7.8.9|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
succinimidyl-6-(β-maleimidopropionamido)hexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(N1C(C(=O)[O-])CCCCNC(CCN1C(C=CC1=O)=O)=O)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
succinimidyl-6-(β-maleimidopropionamido)hexanoate
|
Quantity
|
7.6 mg
|
Type
|
reactant
|
Smiles
|
C1(CCC(N1C(C(=O)[O-])CCCCNC(CCN1C(C=CC1=O)=O)=O)=O)=O
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
solution
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
succinimidyl-6-(β-maleimidopropionamido)hexanoate
|
Quantity
|
0.047 mL
|
Type
|
reactant
|
Smiles
|
C1(CCC(N1C(C(=O)[O-])CCCCNC(CCN1C(C=CC1=O)=O)=O)=O)=O
|
Name
|
succinimidyl-6-(β-maleimidopropionamido)hexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(N1C(C(=O)[O-])CCCCNC(CCN1C(C=CC1=O)=O)=O)=O)=O
|
Name
|
phosphate buffered saline
|
Quantity
|
1.61 mL
|
Type
|
solvent
|
Smiles
|
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]
|
Name
|
phosphate buffered saline
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
while stirring (100 rpm)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was removed by the same method as the method
|
Type
|
CUSTOM
|
Details
|
described in Preparation Example 2 in Example 1
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 1.0 mL ( 1/10) at 4000 rpm, for 30 minutes and at 4° C
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
To that, it was added with 19 mL of phosphate buffered saline solution (PBS)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 1.0 mL under the same conditions
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
Lastly, a sample in a tube was moved to a sample bottle (8 mL volume)
|
Type
|
CONCENTRATION
|
Details
|
The human hemoglobin-crosslinker conjugate (Hb-SMPH) concentration
|
Name
|
|
Type
|
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCN2C(=O)C=CC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |